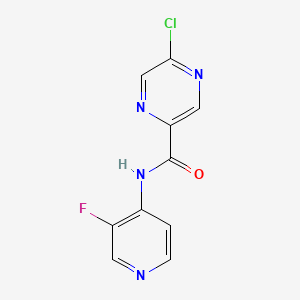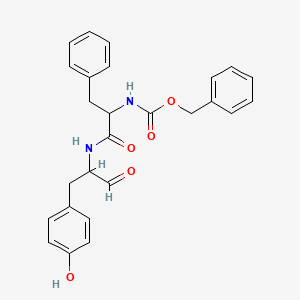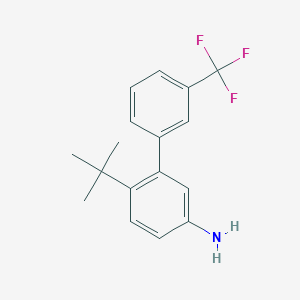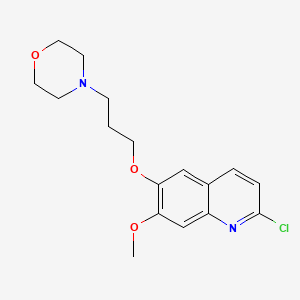
4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring attached to a quinoline moiety through a propyl linker. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and morpholine.
Formation of the Propyl Linker: The propyl linker is introduced through a series of reactions, including alkylation and substitution reactions.
Coupling Reaction: The final step involves the coupling of the quinoline moiety with the morpholine ring through the propyl linker. This is typically achieved using a suitable coupling reagent under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification Techniques: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives.
科学的研究の応用
4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
類似化合物との比較
4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine can be compared with other similar compounds, such as:
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine: This compound has a similar structure but differs in the position of the chloro and methoxy groups on the quinoline ring.
4-(3-(4-chloro-7-Methoxyquinazolin-6-yloxy)propyl)Morpholine: This compound has a quinazoline ring instead of a quinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H21ClN2O3 |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
4-[3-(2-chloro-7-methoxyquinolin-6-yl)oxypropyl]morpholine |
InChI |
InChI=1S/C17H21ClN2O3/c1-21-15-12-14-13(3-4-17(18)19-14)11-16(15)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3 |
InChIキー |
NRUHDYPORISCBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=CC(=NC2=C1)Cl)OCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


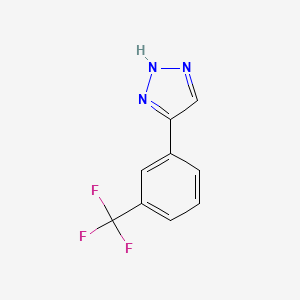

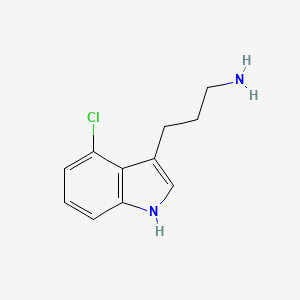

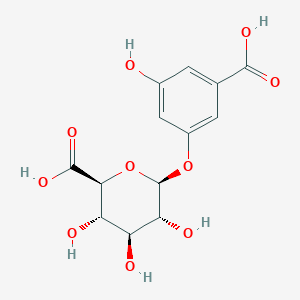
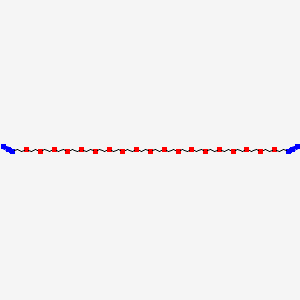
![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)

